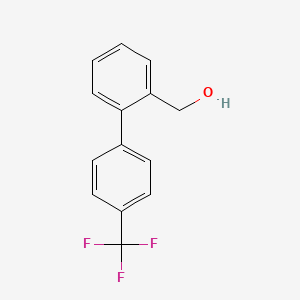
(4'-Trifluoromethyl-biphenyl-2-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4’-Trifluoromethyl-biphenyl-2-yl)-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a methanol group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Trifluoromethyl-biphenyl-2-yl)-methanol typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent from 4’-trifluoromethyl-biphenyl. This is achieved by reacting 4’-trifluoromethyl-biphenyl with magnesium in the presence of anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with formaldehyde to yield (4’-Trifluoromethyl-biphenyl-2-yl)-methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Grignard reaction and subsequent addition reaction.
Types of Reactions:
Oxidation: (4’-Trifluoromethyl-biphenyl-2-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Formation of (4’-Trifluoromethyl-biphenyl-2-yl)aldehyde.
Reduction: Formation of (4’-Trifluoromethyl-biphenyl-2-yl)methane.
Substitution: Formation of halogenated derivatives of (4’-Trifluoromethyl-biphenyl-2-yl)-methanol.
科学研究应用
(4’-Trifluoromethyl-biphenyl-2-yl)-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4’-Trifluoromethyl-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
相似化合物的比较
- (4’-Trifluoromethyl-biphenyl-2-yl)amine
- (4’-Trifluoromethyl-biphenyl-2-yl)ethanol
- (4’-Trifluoromethyl-biphenyl-2-yl)acetic acid
Comparison: (4’-Trifluoromethyl-biphenyl-2-yl)-methanol is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
属性
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAJOGVOHFUADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














